molecular formula C9H14N2O3 B13813291 Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate CAS No. 23286-45-5

Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate

Cat. No.: B13813291
CAS No.: 23286-45-5
M. Wt: 198.22 g/mol
InChI Key: SKYQSWWRHSRHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate is a versatile heterocyclic building block designed for research applications. As part of the 1,2-oxazole (isoxazole) family, this compound is part of an important class of heterocycles that play a fundamental role in modern drug discovery efforts . The structure incorporates a 5-amino group and a 4-carboxylate ester, making it a valuable precursor for the synthesis of novel amino acid-like compounds . These heterocyclic amino acids can serve as key scaffolds for creating diverse chemical libraries, including heterocyclic peptides and peptidomimetics, which are crucial for identifying new protein ligands and bioactive molecules . The tert-butyl substituent offers steric and electronic modulation, which can be critical for optimizing the properties of lead compounds. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can leverage this building block in the synthesis of DNA-encoded libraries or as a core structure in the development of new neuroactive substances, given that similar 1,2-oxazole derivatives are known to include naturally occurring and synthetic neuroactive compounds .

Properties

CAS No.

23286-45-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3

InChI Key

SKYQSWWRHSRHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a strategy involving the cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride to form the 1,2-oxazole ring system. This approach has been validated in multiple studies focusing on regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates and related derivatives.

The key steps include:

  • Preparation of β-enamino ketoesters : These are synthesized from N-Boc-protected amino acids or cyclic amines via condensation with Meldrum’s acid derivatives in the presence of coupling agents such as EDC·HCl and catalysts like DMAP.

  • Cyclization with hydroxylamine hydrochloride : The β-enamino ketoesters react with hydroxylamine hydrochloride under reflux or room temperature conditions in alcoholic solvents (ethanol or methanol), leading to ring closure and formation of the 1,2-oxazole core.

  • Purification : The crude products are purified by column chromatography on silica gel using mixtures of hexane and ethyl acetate as eluents.

Specific Procedure for this compound

Although direct literature specifically naming this compound is limited, analogous compounds such as methyl 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylate have been synthesized using the following general procedure, which can be adapted for the tert-butyl amino substituent:

Step Reagents and Conditions Description
1 Synthesis of β-enamino ketoester precursor (e.g., 3a–h) from N-Boc-protected amino acid and Meldrum’s acid with EDC·HCl and DMAP Formation of β-enamino ketoester intermediate
2 Reaction of β-enamino ketoester (5 mmol) with hydroxylamine hydrochloride (7.5 mmol) in ethanol or methanol Stirring and reflux for 4 hours or stirring at room temperature for 20 hours
3 Removal of solvent under reduced pressure Concentration of reaction mixture
4 Purification by silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) Isolation of pure this compound

This method yields the target compound as a white crystalline solid with moderate to good yields (approximately 60–70%) depending on the substrate and reaction conditions.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of hydroxylamine on the β-enamino ketoester, followed by intramolecular cyclization and dehydration steps to form the 1,2-oxazole ring:

  • Initial nucleophilic addition of hydroxylamine to the ketoester carbonyl carbon forms an oxime intermediate.

  • Intramolecular cyclization occurs via attack on the β-enamino double bond.

  • Dehydration leads to aromatization and formation of the 1,2-oxazole ring.

This pathway favors the formation of the methyl 5-substituted 1,2-oxazole regioisomer exclusively, as confirmed by NMR and X-ray crystallography studies.

Analytical Data Supporting the Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of the synthesized compound is typically performed by:

NMR Type Key Signals for this compound
[^1H NMR](pplx://action/followup) Singlet for tert-butyl methyl protons (~δ 1.4–1.5 ppm); singlet for 1,2-oxazole methine proton (~δ 8.4–8.5 ppm); methyl ester singlet (~δ 3.7–3.9 ppm)
[^13C NMR](pplx://action/followup) Signals for oxazole ring carbons (C-4 around δ 108 ppm, C-3 around δ 150 ppm, C-5 around δ 179 ppm); tert-butyl carbon signals (~δ 28 ppm for methyl carbons and ~δ 80 ppm for quaternary carbon)
[^15N NMR](pplx://action/followup) Resonances for amino nitrogen and oxazole nitrogen nuclei, typically at δ −3 to −300 ppm depending on environment

These data allow unambiguous structural assignment and regioisomer discrimination.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula by matching the observed and calculated m/z values for the protonated or sodium adduct ions, e.g., for C12H18N2O3 (this compound), the expected [M+Na]^+ ion is consistent with experimental data.

X-ray Crystallography

Single-crystal X-ray diffraction studies on related compounds confirm the 1,2-oxazole ring structure and substitution pattern, providing definitive proof of the molecular architecture.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Conditions
Starting material β-enamino ketoester derived from N-Boc-protected amino acid or tert-butyl amine derivative 5 mmol scale
Reagent Hydroxylamine hydrochloride 7.5 mmol (1.5 equiv)
Solvent Ethanol or methanol 30–50 mL
Temperature Reflux or room temperature Reflux for 4 h or RT for 20 h
Purification Silica gel chromatography Hexane/ethyl acetate 4:1 v/v
Yield Isolated product yield 60–70%
Characterization NMR (^1H, ^13C, ^15N), HRMS, X-ray Confirmed structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-tert-butyl-5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with proteins. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in the combination of its substituents. Below is a comparative analysis with analogous 1,2-oxazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate 3-tert-butyl, 5-amino, 4-methyl ester C₉H₁₄N₂O₃ 198.22 (calculated) Bulky tert-butyl enhances stability ; amino group enables H-bonding.
Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate 3-(2-chlorophenyl), 5-methyl C₁₂H₁₀ClNO₃ 251.67 Aromatic chloro substituent increases lipophilicity; lower solubility in polar solvents.
Methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate 3-methyl, 5-methyl C₇H₉NO₃ 155.15 Symmetrical methyl groups reduce steric hindrance; lower boiling point (219°C).
Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate 5-(chloromethyl) C₆H₆ClNO₃ 175.57 Reactive chloromethyl group; higher hazard potential (H314).

Key Observations :

  • The amino group distinguishes the target compound from analogs with non-polar substituents (e.g., methyl or chloro), enhancing solubility in aqueous media and enabling participation in supramolecular interactions .
Physicochemical Properties
Property Target Compound Methyl 3-(2-chlorophenyl)-5-methyl Methyl 3,5-dimethyl
Density (g/cm³) Not reported 1.278 1.1
Boiling Point (°C) Not reported 372.1 219.0
Melting Point (°C) Not reported 56–58 N/A
Solubility High (due to amino group) Low (chlorophenyl group) Moderate (methyl groups)

Spectroscopic Data :

  • The target compound’s tert-butyl protons are expected to resonate as a singlet near δ 1.4–1.5 ppm in ¹H NMR, similar to Boc-protected analogs .
  • The 1,2-oxazole methine proton typically appears as a singlet at δ 8.4–8.5 ppm, as seen in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate .

Biological Activity

Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for drug development.

The compound belongs to a class of oxazole derivatives, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of tert-butyl-substituted precursors with carboxylic acid derivatives under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth at low concentrations.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus8
Pseudomonas aeruginosa16

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells, particularly in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Flow cytometry assays indicated that the compound activates apoptotic pathways through the upregulation of p53 and caspase-3 cleavage.

Cell Line IC50 (µM) Mechanism of Action
MCF-72.41Induction of apoptosis via p53 activation
MEL-81.85Activation of caspase pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted in 2023 evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The results demonstrated that this compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index.

Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the anticancer properties of this compound against MCF-7 cells. The study highlighted that treatment with this compound resulted in significant apoptosis rates compared to control groups, with molecular analysis revealing increased levels of pro-apoptotic factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.